1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
Description
The compound 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine features a piperazine core substituted at the 1-position with a cyclopropanesulfonyl group and at the 4-position with a 5-isopropyl-1,3,4-thiadiazole moiety. This hybrid structure is designed to exploit the pharmacophoric features of both sulfonylpiperazines and thiadiazoles, which are well-documented in drug discovery .
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-5-propan-2-yl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9(2)11-13-14-12(19-11)15-5-7-16(8-6-15)20(17,18)10-3-4-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBQUSHDIZDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole nucleus is typically synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves:
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Hydrazide Preparation : Reacting carboxylic acid hydrazides with carbon disulfide in basic conditions to form dithiocarbazates.
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Cyclization : Treating dithiocarbazates with concentrated sulfuric acid or polyphosphoric acid to induce cyclodehydration, yielding 1,3,4-thiadiazoles.
For the 5-isopropyl substitution, isobutyric acid hydrazide serves as the starting material. Reaction with carbon disulfide and subsequent cyclization produces 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol.
Table 1: Optimization of Thiadiazole Cyclization
Piperazine Conjugation
Introducing the piperazine moiety requires nucleophilic substitution at the thiadiazole’s C2 position. The thiol group in 5-(propan-2-yl)-1,3,4-thiadiazole-2-thiol is displaced using piperazine under basic conditions:
Reaction Scheme 1
5-(Propan-2-yl)-1,3,4-thiadiazole-2-thiol + Piperazine → 4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
Key conditions:
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Solvent : Ethanol or DMF.
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Base : Potassium carbonate or triethylamine.
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is prepared via chlorosulfonation of cyclopropane:
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Sulfonation : Reacting cyclopropane with chlorosulfonic acid at 0–5°C to form cyclopropanesulfonic acid.
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Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Scheme 2
Cyclopropane + ClSO₃H → Cyclopropanesulfonic acid
Cyclopropanesulfonic acid + PCl₅ → Cyclopropanesulfonyl chloride
Sulfonylation of Piperazine-Thiadiazole Conjugate
The final step involves coupling Fragment A and Fragment B via sulfonylation. Piperazine’s secondary nitrogen reacts with cyclopropanesulfonyl chloride under mild basic conditions:
Reaction Scheme 3
4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine + Cyclopropanesulfonyl chloride → 1-(Cyclopropanesulfonyl)-4-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
Table 2: Sulfonylation Optimization
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols or amines.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens.
- Anticancer Potential : The structural features of the compound may contribute to its ability to inhibit cancer cell proliferation. Compounds with similar thiadiazole structures have shown promise in cancer research.
- Neurological Applications : Given the piperazine component, there is potential for applications in treating neurological disorders. Piperazine derivatives are often explored for their effects on neurotransmitter systems.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves several steps, including the formation of the thiadiazole moiety and subsequent attachment to the piperazine ring. Understanding the synthesis pathways is crucial for optimizing yield and purity for further research applications.
Potential Mechanisms of Interaction
Studies on interaction mechanisms reveal that this compound may engage with specific enzymes and receptors within biological systems. For example:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate neurotransmitter receptors, influencing neurological functions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropanesulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activity.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiadiazole Motifs
Key Observations:
- Sulfonyl vs. Benzyl Groups : The target compound’s cyclopropanesulfonyl group differs from benzyl or aryl sulfonyl substituents in analogs. Cyclopropane’s strained ring may enhance metabolic stability compared to bulkier aryl groups .
- Thiadiazole Substituents : The 5-isopropyl group on the thiadiazole ring contrasts with nitroaryl or phenylthio groups in analogs . Isopropyl may improve lipophilicity and membrane permeability compared to polar nitro groups.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physical Data
Key Observations:
- S=O Stretches : Sulfonyl groups in analogs show IR peaks at ~1150–1350 cm⁻¹, consistent with the target compound’s expected profile .
- NMR Signatures : Piperazine CH$2$ protons resonate at δ ~2.5–3.5, while cyclopropane CH$2$ groups (if present) appear upfield at δ ~1.0–1.5 .
Key Observations:
- Anti-H. pylori Activity : Nitroaryl-thiadiazole derivatives exhibit potency comparable to metronidazole, suggesting the target compound’s isopropyl-thiadiazole group may offer similar efficacy with reduced nitro group toxicity .
Biological Activity
1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a novel compound that combines a piperazine ring with a thiadiazole moiety and a cyclopropanesulfonyl group. This unique structure suggests potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Piperazine Ring : Known for its diverse pharmacological properties.
- Thiadiazole Moiety : Associated with various biological activities, including anticancer effects.
- Cyclopropanesulfonyl Group : Imparts unique reactivity and interaction capabilities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Compounds containing the thiadiazole moiety have shown promising cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A study reported an IC50 value of 0.084 mmol/L for a related compound against MCF-7 cells, indicating strong potential for selective anticancer activity compared to non-cancerous cells like NIH3T3 .
The mechanism by which these compounds exert their effects often involves:
- Induction of Apoptosis : Compounds similar to this compound have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at specific phases (e.g., G2/M phase), which is crucial for their anticancer efficacy .
Selectivity and Safety
Studies have demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds showed significantly higher activity against MCF-7 and HepG2 cells compared to normal Vero cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Unique Features | IC50 (µg/mL) |
|---|---|---|---|
| 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine | Contains thiadiazole ring | Lacks cyclopropane moiety | N/A |
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)piperazine | Incorporates phenyl group | Different aromatic substitution | N/A |
| 5-Chloro-2-methylphenyl-piperazine | Contains chloro-substituted phenyl | No thiadiazole component | N/A |
| This compound | Unique cyclopropane-sulfonyl group | Potentially high selectivity | TBD |
Case Studies
Recent studies have highlighted the potential of piperazine derivatives in various therapeutic areas:
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing piperazine-thiadiazole hybrids like 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine?
- Methodology : Use nucleophilic substitution or coupling reactions. For example, cyclopropanesulfonyl groups can be introduced via reaction with cyclopropanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Thiadiazole-piperazine coupling often employs propargyl bromide or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselectivity . Monitor reaction progress via TLC (2:1 hexane:ethyl acetate) and purify via silica gel chromatography (1:8 ethyl acetate:hexane) .
Q. How can structural confirmation of this compound be achieved?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation and ¹H/¹³C NMR for functional group analysis. For thiadiazole-proton environments, expect signals near δ 8.5–9.0 ppm. Piperazine sulfonamide protons typically resonate at δ 3.0–3.5 ppm . HRMS should match the exact mass (e.g., C₁₃H₂₀N₄O₂S₂: calculated 352.0964) .
Q. What safety protocols are critical when handling sulfonamide-thiadiazole derivatives?
- Methodology : Use PPE (gloves, goggles, lab coats) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation of volatile reagents (e.g., DMF, propargyl bromide). Store compounds in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropanesulfonyl, isopropyl-thiadiazole) influence bioactivity in piperazine derivatives?
- Methodology : Perform SAR studies by synthesizing analogs with modified sulfonyl or thiadiazole groups. Test in vitro against target enzymes (e.g., fungal tyrosinase or HIV reverse transcriptase). Molecular docking (e.g., AutoDock Vina) can predict binding modes; cyclopropane sulfonyl groups may enhance hydrophobic interactions in enzyme pockets .
Q. What analytical techniques resolve enantiomeric impurities in chiral piperazine-thiadiazole compounds?
- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic standards. Alternatively, employ X-ray crystallography to confirm absolute configuration .
Q. How can conflicting solubility or stability data be addressed during formulation?
- Methodology : Conduct stability studies under varied pH/temperature. Use DSC/TGA to identify degradation thresholds. For low aqueous solubility, consider co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride salts). Purity >98% via recrystallization (ethanol/water) reduces variability .
Q. What computational tools predict metabolic pathways for this compound?
- Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME. Key parameters: CYP450 metabolism (esp. CYP3A4/2D6), plasma protein binding, and LogP (target ~2–3 for optimal permeability). The isopropyl-thiadiazole group may reduce first-pass metabolism via steric hindrance .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for piperazine-thiadiazole coupling reactions?
- Resolution : Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate ratios in CuAAC). Impurities from propargyl bromide excess can lower yields; use column chromatography (silica gel, 1:8 ethyl acetate:hexane) for purification. Confirm stoichiometry via ¹H NMR integration of alkyne vs. azide peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
